Product packaging for 1-(3-Hydroxypropyl)-1,2,3-triazole(Cat. No.:)

1-(3-Hydroxypropyl)-1,2,3-triazole

Cat. No.: B8567427
M. Wt: 127.14 g/mol
InChI Key: QMJQIUUJHFIHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)-1,2,3-triazole is a versatile heterocyclic building block and chelating agent of high interest in advanced materials science and coordination chemistry. Its molecular structure incorporates a 1,2,3-triazole ring, known for its strong dipole and ability to participate in various non-covalent interactions, linked to a flexible 3-hydroxypropyl chain. This combination creates a powerful ligand system capable of forming stable complexes with metal ions. The terminal hydroxyl group significantly enhances the molecule's properties, improving its water solubility and providing an additional site for hydrogen bonding and further chemical functionalization. This compound serves as a fundamental subunit in the synthesis of more complex multidentate ligands. For instance, structural analogues, such as 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine (PTD), demonstrate the critical role of the this compound unit in applications like nuclear waste reprocessing, where it acts as a selective extractant for separating actinide ions from lanthanides in acidic solutions . The ligand's flexibility, water solubility, and strong chelating potential make it a valuable candidate for developing separation technologies, catalysis, and functional metallo-supramolecular materials . Researchers can leverage its terdentate coordination geometry and synthetic versatility to design novel metal-organic frameworks (MOFs) or molecular sensors. As with all our products, this compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O B8567427 1-(3-Hydroxypropyl)-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-(triazol-1-yl)propan-1-ol

InChI

InChI=1S/C5H9N3O/c9-5-1-3-8-4-2-6-7-8/h2,4,9H,1,3,5H2

InChI Key

QMJQIUUJHFIHEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCO

Origin of Product

United States

Synthetic Methodologies for 1 3 Hydroxypropyl 1,2,3 Triazole and Its Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne stands as the most prominent and widely utilized method for synthesizing 1,2,3-triazole derivatives, including 1-(3-hydroxypropyl)-1,2,3-triazole. This reaction is a key example of "click chemistry," characterized by its reliability, high yield, and simple execution under mild conditions. nih.govorganic-chemistry.org

Regioselective Synthesis of 1,4-Disubstituted Triazoles

A defining feature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its exceptional regioselectivity. Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the CuAAC reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.orgmdpi.commdpi.comnih.gov This high degree of control is a significant advantage, simplifying product purification and ensuring the desired connectivity in the final molecule.

The reaction involves the coupling of an organic azide, such as 3-azidopropan-1-ol (B1278768), with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This process has been successfully applied to generate a variety of this compound analogues. For instance, the reaction of 3-azidopropan-1-ol with propargyl alcohol yields 4-hydroxymethyl-1-(3-hydroxypropyl)-1,2,3-triazole. nih.gov Similarly, reacting 3-azidopropan-1-ol with phenoxyacetylene produces 1-(3-hydroxypropyl)-4-phenoxymethyl-1,2,3-triazole. nih.gov

Table 1: Examples of Regioselective Synthesis of this compound Analogues via CuAAC

Alkyne ReactantAzide ReactantProductYieldReference
Propargyl alcohol3-azidopropan-1-ol4-Hydroxymethyl-1-(3-hydroxypropyl)-1,2,3-triazole48% nih.gov
Phenoxyacetylene3-azidopropan-1-ol1-(3-Hydroxypropyl)-4-phenoxymethyl-1,2,3-triazole99% nih.gov
Propiolic acid methyl ester3-azidopropan-1-olMethyl 1-(3-hydroxypropyl)triazole-4-carboxylate76% mdpi.com

Mechanistic Insights and Optimization of CuAAC for Hydroxypropyl Azides and Alkynes

The mechanism of the CuAAC reaction is significantly different from a concerted cycloaddition and proceeds through a multi-step pathway involving copper acetylide intermediates. nih.govwikipedia.org The reaction is catalyzed by copper(I) ions, which can be introduced as a Cu(I) salt or, more conveniently, generated in situ from a copper(II) salt (like CuSO₄) using a reducing agent, with sodium ascorbate being the most common choice. wikipedia.orgscispace.comnih.gov The presence of the copper catalyst dramatically accelerates the reaction, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org

The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.orgtdl.org The precise nature of the active catalytic species can be complex, with evidence suggesting the involvement of multi-copper complexes. nih.govtdl.org

Optimization of the CuAAC for reactions involving hydroxypropyl-containing substrates, particularly in aqueous media for bioconjugation, has been a subject of detailed study. Key factors for optimization include:

Ligands: The use of accelerating and stabilizing ligands is crucial. A highly effective ligand is tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a water-soluble ligand that not only accelerates the reaction but also protects sensitive molecules from damage by reactive oxygen species that can be generated by the Cu(II)/ascorbate system. nih.govnih.gov Using at least five equivalents of THPTA relative to the copper catalyst is often recommended. nih.gov

Copper Concentration: For bioconjugation applications, copper concentrations are typically kept between 50 and 100 µM to ensure a sufficient concentration of the active catalytic complex without causing damage to biomolecules. jenabioscience.com

pH and Buffers: The reaction is effective over a pH range of 6.5 to 8.0. nih.govjenabioscience.com Buffers such as phosphate, carbonate, or HEPES are compatible. Tris buffer should be avoided as it is a competitive ligand for copper and can inhibit the reaction. nih.govjenabioscience.com

Reagent Addition Order: To prevent side reactions, it is standard practice to first mix the CuSO₄ with the ligand, add this mixture to the azide and alkyne substrates, and then initiate the reaction by adding sodium ascorbate. nih.gov

Application of Advanced Catalytic Systems and Reaction Conditions

To further enhance the efficiency, environmental friendliness, and applicability of the CuAAC reaction for synthesizing this compound and its analogues, various advanced catalytic systems and reaction conditions have been developed.

The application of microwave irradiation has been shown to dramatically accelerate the CuAAC reaction. unito.itnih.gov This non-conventional energy source can reduce reaction times from several hours under conventional heating to mere minutes, often leading to improved yields and higher product purity. unito.itmdpi.com For example, a microwave-assisted protocol for synthesizing bis-1,2,3-triazole derivatives at 180 W resulted in a 92% yield within 3-5 minutes, compared to a 70% yield after 7 hours with conventional heating at 80 °C. nih.gov Optimal microwave conditions for many CuAAC reactions have been found to be heating at 80-100 °C for 10-15 minutes. mdpi.com

To simplify catalyst removal and product purification, solid-phase supported copper catalysts have been developed. nih.gov One such system involves chelating copper(I) iodide onto an Amberlyst A-21 polymer. nih.govmdpi.com This heterogeneous catalyst offers several advantages:

Ease of Preparation: The catalyst is straightforward to synthesize.

High Activity: It demonstrates good catalytic activity for the cycloaddition.

Simple Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, which is ideal for automated or high-throughput synthesis. nih.gov

This approach facilitates a cleaner reaction workup, avoiding the need for chromatographic purification to remove residual copper.

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes.

Solvent-Free Synthesis: A "flash" synthesis method has been reported using the polymer-supported Amberlyst A21•CuI catalyst under solvent-free conditions. mdpi.com By mixing neat organic azides and terminal alkynes with the catalyst, an exothermic reaction occurs, leading to the crystallization of the pure triazole product, often within minutes. mdpi.com This approach minimizes solvent waste, a major contributor to the environmental impact of chemical synthesis.

Alternative Catalytic Systems: While copper is the predominant catalyst, research into alternatives exists. For instance, a copper-free bimetallic catalyst system using silver oxide supported on zinc oxide nanorods (Ag₂O–ZnO) has been shown to effectively catalyze the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org Such systems eliminate the need for copper and any external additives, and the catalyst can be recovered and reused multiple times. rsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Routes

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands as a powerful counterpart to the more common copper-catalyzed "click" reaction, offering access to different regioisomers of 1,2,3-triazoles. acs.orgacs.org

Regioselective Synthesis of 1,5-Disubstituted Triazole Isomers

The primary advantage of the RuAAC reaction is its ability to regioselectively produce 1,5-disubstituted 1,2,3-triazoles. acs.orgacs.orgnih.gov This is in direct contrast to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted isomers. acs.orgacs.orgorganic-chemistry.org Ruthenium(II) complexes, particularly those containing a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp*) ligand, have been identified as highly effective catalysts for this transformation. organic-chemistry.orgmdpi.com

Key catalysts such as CpRuCl(PPh₃)₂ and CpRuCl(COD) facilitate the reaction between a wide array of primary and secondary organic azides and terminal alkynes, leading specifically to the 1,5-disubstituted products. organic-chemistry.orgresearchgate.netacs.orgscispace.com The reaction demonstrates broad functional group tolerance, accommodating groups like alcohols, amines, nitriles, and pyridines. researchgate.netorganic-chemistry.org Furthermore, an improved method using the [Cp*RuCl]₄ catalyst in dimethylformamide (DMF), particularly under microwave irradiation, has been shown to provide higher yields, cleaner products, and shorter reaction times, especially for reactions involving aryl azides. researchgate.netorganic-chemistry.org

Unlike its copper-catalyzed counterpart, the RuAAC process is also effective for internal alkynes, which allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgresearchgate.netacs.orgscispace.com

Ruthenium CatalystTypical SubstratesKey OutcomeReference
CpRuCl(PPh₃)₂Primary/Secondary Azides, Terminal AlkynesSelective formation of 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgresearchgate.netscispace.com
CpRuCl(COD)Primary/Secondary Azides, Terminal/Internal AlkynesAccess to 1,5-disubstituted and fully substituted triazoles organic-chemistry.orgresearchgate.netscispace.com
[Cp*RuCl]₄Aryl Azides, Terminal AlkynesImproved yields and shorter reaction times, especially with microwave irradiation organic-chemistry.org
Table 1. Performance of selected Ruthenium(II) catalysts in Azide-Alkyne Cycloaddition reactions.

Comparative Mechanistic Studies with CuAAC

The distinct regioselectivity of RuAAC compared to CuAAC stems from fundamental differences in their reaction mechanisms. acs.orgnih.gov The CuAAC reaction requires a terminal alkyne to form a key copper acetylide intermediate. acs.orgchalmers.se In contrast, the RuAAC pathway does not involve a metal acetylide, which is why it can accommodate internal alkynes. chalmers.se

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne reactants to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgacs.orgscispace.comorganic-chemistry.org Within this intermediate, the first carbon-nitrogen bond forms between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.orgscispace.comorganic-chemistry.org The cycle is completed by a rate-determining reductive elimination step that releases the 1,5-disubstituted triazole product. organic-chemistry.orgacs.orgorganic-chemistry.org This mechanistic pathway, supported by Density Functional Theory (DFT) calculations, explains the observed regioselectivity and the broader substrate scope of the ruthenium-catalyzed process. organic-chemistry.orgacs.orgchalmers.se

FeatureRuthenium-Catalyzed (RuAAC)Copper-Catalyzed (CuAAC)
Regioisomer1,5-disubstituted1,4-disubstituted
Key IntermediateSix-membered ruthenacycleCopper(I) acetylide
Alkyne ScopeTerminal and InternalPrimarily Terminal
Proposed MechanismOxidative coupling followed by reductive eliminationStepwise formation of a triazolyl copper intermediate
Table 2. Mechanistic and outcome comparison between RuAAC and CuAAC.

Metal-Free Azide-Alkyne Cycloaddition Approaches

Concerns over the cytotoxicity of metal catalysts, particularly copper, have driven the development of metal-free alternatives for synthesizing 1,2,3-triazoles, which are especially important for biological applications. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Variations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent metal-free click reaction that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the cycloaddition with an azide. jcmarot.comwur.nlmagtech.com.cn The reaction proceeds efficiently without the need for a catalyst, heat, or light, and the energy released from the strained ring is a key driving force. jcmarot.commagtech.com.cn

SPAAC is highly valued for its bioorthogonality, meaning it can occur in complex biological environments without interfering with native processes. nih.govjcmarot.com This has made it a widely adopted tool in chemical biology, biotechnology, and materials science for applications like labeling living cells. acs.orgjcmarot.comwur.nl The reaction is efficient, atom-economical, and compatible with a broad range of solvents, including physiological conditions. jcmarot.comwur.nl The rational design of various strained cycloalkynes has been a key focus of research to modulate and accelerate reaction rates for different applications. wur.nlmagtech.com.cn

Organocatalytic Methodologies

Organocatalysis offers another avenue for metal-free triazole synthesis. In one approach, 1,5-diarylsubstituted 1,2,3-triazoles can be formed from aryl azides and terminal alkynes using a catalytic amount of a tetraalkylammonium hydroxide in DMSO. acs.org This reaction is experimentally simple and insensitive to air or moisture. The proposed mechanism involves the deprotonation of the alkyne to form an acetylide, which then attacks the terminal nitrogen of the azide. The resulting intermediate undergoes cyclization to form the triazolyl anion, which is then protonated to yield the final product and regenerate the catalyst. acs.org

A different organocatalytic strategy employs an isobenzofuran catalyst to accelerate the azide-alkyne cycloaddition. nih.govnih.govacs.org The catalytic cycle consists of three steps:

A Diels-Alder reaction between the alkyne and the isobenzofuran catalyst to form a benzooxanorbornadiene. nih.govnih.govacs.org

A 1,3-dipolar cycloaddition of an azide to this activated intermediate. nih.govnih.govacs.org

A retro-Diels-Alder reaction that releases the final triazole product and regenerates the isobenzofuran catalyst for the next cycle. nih.govnih.govacs.org

This "click organocatalysis" approach, which uses mutually orthogonal click reactions to catalyze another click reaction, has been shown to increase both the rate and regioselectivity of the cycloaddition. nih.govnih.gov

Multicomponent Reaction (MCR) Strategies for Complex Triazole Architectures

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials. nih.gov This strategy is highly efficient for building molecular complexity in a single synthetic step.

The synthesis of complex triazole-containing molecules has been achieved by integrating the azide-alkyne cycloaddition into an MCR sequence. For instance, 1,2,3-triazole derivatives of dihydropyrimidinones have been synthesized using a two-stage MCR strategy. nih.gov

First, an aldehyde-functionalized 1,2,3-triazole is formed via a click reaction involving an in situ-generated organic azide. nih.gov

This intermediate then participates in a one-pot, three-component Biginelli reaction with ethyl acetoacetate and urea, catalyzed by a Lewis acid like cerium trifluoromethanesulfonate, to yield the final complex heterocyclic architecture. nih.gov

This approach exemplifies how MCRs can be leveraged to efficiently construct elaborate triazole-based structures that would otherwise require lengthy, multi-step syntheses. nih.gov Other MCRs have been developed for the synthesis of fully substituted 1,2,3-triazoles from components such as OBoc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst. nih.govacs.org

Tandem MCR/Intramolecular Azide-Alkyne Cycloaddition (IAAC) Protocols

The synthesis of fused 1,2,3-triazole scaffolds can be efficiently achieved through a sequential multicomponent reaction (MCR) followed by an intramolecular azide-alkyne cycloaddition (IAAC) approach. mdpi.comnih.gov This strategy is designed to incorporate both azide and alkyne functionalities into a single molecule via the MCR, which then undergoes an entropically favored intramolecular cycloaddition. mdpi.com This tandem process has emerged as a powerful tool for creating complex, functionalized fused 1,2,3-triazoles with high regioselectivity. mdpi.com

The intramolecular nature of the IAAC often allows the reaction to proceed without the need for a metal catalyst, which is typically required for intermolecular "click" reactions. nih.gov The proximity of the reactive azide and alkyne groups within the same molecule facilitates the cycloaddition. mdpi.com This uncatalyzed Huisgen cycloaddition is advantageous as it avoids potential metal contamination in the final products. nih.gov

While often applied to the synthesis of fused poly-heterocycles, the principles of tandem MCR/IAAC can be adapted for the synthesis of complex triazole analogues. The key is the strategic placement of azide and alkyne groups within the components of the multicomponent reaction. nih.gov For instance, a three-component reaction could involve an aldehyde, an amine containing an alkyne group (like propargylamine), and an azide-containing component. The initial product would thus contain both functionalities required for the subsequent intramolecular cyclization. nih.gov

Table 1: Overview of Tandem MCR/IAAC Protocol

Step Description Key Features
1. Multicomponent Reaction (MCR) Several starting materials react in a single step to form a product that incorporates structural elements from each component. High atom economy; operational simplicity; creation of molecular complexity.
2. Intermediate Formation The MCR is specifically designed so that the resulting molecule contains both an azide and an alkyne group. Strategic positioning of reactive functionalities.

| 3. Intramolecular Azide-Alkyne Cycloaddition (IAAC) | The intermediate undergoes a spontaneous or thermally induced cycloaddition to form the fused triazole ring. | Entropically favored; often uncatalyzed; high regioselectivity. mdpi.com |

Post-Cycloaddition Derivatization Strategies for this compound

Following the synthesis of the this compound core, further molecular diversity can be achieved through various derivatization strategies. These modifications can target the primary hydroxyl group, the triazole ring, or the propyl chain.

Chemical Transformations of the Primary Hydroxyl Group

The primary hydroxyl group on the propyl substituent is a versatile handle for a wide range of chemical transformations. nih.gov These modifications can be broadly categorized into direct conjugation, oxidation, activation via a leaving group, or conversion to an alternative chemical handle. nih.gov

One common strategy is the conversion of the hydroxyl group into a better leaving group, such as a tosylate, which facilitates subsequent nucleophilic substitution reactions. nih.gov Alternatively, direct conversion to halides (bromides or iodides) can be achieved using visible-light photoredox catalysis, a method that tolerates a variety of other functional groups. nih.gov

The hydroxyl moiety can also be transformed into other useful functionalities. For example, it can be converted into an azide group, which can then participate in further click chemistry reactions, or into a thiol group, useful for bioconjugation. nih.gov

Table 2: Selected Methods for Primary Hydroxyl Group Transformation

Transformation Reagents/Conditions Resulting Functional Group
Halogenation (Bromination) Ru(bpy)₃Cl₂, CBr₄, NaBr, visible light Bromoalkyl
Halogenation (Iodination) Ru(bpy)₃Cl₂, CHI₃, NaI, visible light Iodoalkyl
Activation Tosyl chloride (TsCl) Tosylate (good leaving group)
Conversion to Azide Mitsunobu reaction (DIAD, PPh₃, HN₃) or via tosylate Azidoalkyl

| Conversion to Thiol | Mitsunobu reaction with thioacetic acid followed by hydrolysis | Thiol |

Functionalization of the Triazole Ring and Propyl Chain

The 1,2,3-triazole ring itself is amenable to functionalization, most commonly through metal-catalyzed C-H activation. nih.govrsc.org Palladium and copper catalysts are frequently employed to forge new carbon-carbon or carbon-heteroatom bonds at the C5 position of the triazole ring. nih.gov For instance, palladium-catalyzed direct C-H arylation can introduce various aryl groups onto the triazole core. nih.gov These reactions often require specific ligands and bases to achieve high efficiency and can tolerate a range of functional groups on the coupling partners. nih.gov

Copper-catalyzed reactions have also been developed for C-H functionalization, such as the direct amination of 2-aryl-1,2,3-triazole N-oxides to produce 4-amino-2-aryl-1,2,3-triazole derivatives under mild conditions. nih.gov While these examples often involve N-substituted triazoles, the underlying principles can be extended to other substitution patterns. The functionalization of the propyl chain primarily involves the transformations of the terminal hydroxyl group as detailed previously.

Furthermore, the introduction of versatile reactive groups, such as a sulfone moiety, onto a heterocyclic system can enable a wide array of subsequent transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, highlighting the potential for diverse functionalization strategies. rsc.orgnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Propargylamine

Spectroscopic and Structural Elucidation of 1 3 Hydroxypropyl 1,2,3 Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides a detailed picture of the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C). Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms and the regiochemistry of the triazole ring can be unequivocally established.

In the ¹H NMR spectrum of 1-(3-hydroxypropyl)-1,2,3-triazole derivatives, distinct signals corresponding to the protons of the hydroxypropyl side chain and the triazole ring are observed. The proton on the C5 carbon of the triazole ring typically appears as a singlet in the aromatic region of the spectrum. For instance, in a series of 1,2,3-triazole derivatives, the triazole proton signal was observed as a singlet at δ 8.13 ppm and δ 7.99 ppm. nih.gov

The protons of the 3-hydroxypropyl group give rise to characteristic multiplets. The methylene (B1212753) group adjacent to the hydroxyl group (CH₂-OH) and the methylene group attached to the triazole nitrogen (N-CH₂) typically appear as triplets, while the central methylene group (CH₂-CH₂-CH₂) presents as a multiplet, often a quintet or sextet, due to coupling with the adjacent methylene protons. The chemical shifts for these propyl protons are generally found in the upfield region of the spectrum. The presence of the hydroxyl proton (-OH) is often observed as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Triazole-H~7.5 - 8.5s
N-CH₂~4.4 - 4.6t
CH₂-CH₂-CH₂~2.0 - 2.2m (quintet/sextet)
CH₂-OH~3.5 - 3.7t
OHVariablebr s

Note: s = singlet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The two carbon atoms of the 1,2,3-triazole ring typically resonate in the aromatic region, with distinct chemical shifts that can help differentiate between the C4 and C5 carbons. For example, in a study of 1,2,3-triazole derivatives, the triazole carbon signals were observed to be broad, indicating dynamic processes. ncl.res.in

The three carbon atoms of the hydroxypropyl side chain are observed in the aliphatic region of the spectrum. The carbon attached to the triazole nitrogen (N-CH₂) generally appears at a lower field compared to the other two propyl carbons due to the electron-withdrawing effect of the nitrogen atom. The carbon bearing the hydroxyl group (CH₂-OH) also shows a characteristic downfield shift.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
Triazole-C4/C5~120 - 145
N-CH₂~48 - 52
CH₂-CH₂-CH₂~32 - 36
CH₂-OH~58 - 62

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the hydroxypropyl chain and the triazole ring, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. ncl.res.inresearchgate.net

The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. researchgate.netresearchgate.net For instance, the correlation between the triazole proton and its attached carbon can be clearly visualized.

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. ncl.res.inresearchgate.net This is particularly crucial for establishing the regioselectivity of the triazole ring formation. For example, a key HMBC correlation would be observed between the protons of the N-CH₂ group of the hydroxypropyl chain and the C5 carbon of the triazole ring, confirming the 1,4-disubstitution pattern. Similarly, correlations between the triazole proton and the carbons of the propyl side chain can further solidify the structural assignment. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound derivatives displays characteristic absorption bands that confirm the presence of the triazole ring and the hydroxyl group. The triazole ring exhibits several characteristic vibrations, including C-H stretching, C=C and C=N stretching, and ring deformation modes. researchgate.netnih.gov The C-H stretching vibration of the triazole ring typically appears in the range of 3100-3150 cm⁻¹. researchgate.net Ring stretching vibrations are often observed in the 1400-1600 cm⁻¹ region. researchgate.net For example, a peak at 1531 cm⁻¹ has been assigned to a triazole ring deformation. researchgate.net

The most prominent feature for the hydroxyl group is the broad O-H stretching band, which typically appears in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. The C-O stretching vibration of the primary alcohol appears as a strong band in the 1000-1100 cm⁻¹ region.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching (H-bonded)3200 - 3600 (broad)
C-H (triazole ring)Stretching3100 - 3150
C-H (aliphatic)Stretching2850 - 3000
C=C, C=N (triazole ring)Stretching1400 - 1600
C-O (alcohol)Stretching1000 - 1100

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the triazole ring) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. conicet.gov.ar These interactions can significantly influence the physical and spectroscopic properties of the compound.

In the IR spectrum, the position and shape of the O-H stretching band provide valuable information about hydrogen bonding. A sharp band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group, which is typically only observed in very dilute solutions in non-polar solvents. In the condensed phase, the O-H band is usually broad and shifted to lower wavenumbers (3200-3400 cm⁻¹), which is a clear indication of intermolecular hydrogen bonding between molecules. conicet.gov.ar

Intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the triazole ring is also possible, which would lead to the formation of a stable five- or six-membered ring. The extent of this interaction can be studied by analyzing the O-H stretching frequency at different concentrations. The presence of these hydrogen bonding interactions can also affect the vibrational frequencies of the triazole ring. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous confirmation of the molecular formula of novel this compound derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental composition of a molecule.

The process involves ionizing the triazole derivative, often using soft ionization techniques like Electrospray Ionization (ESI), to generate intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻). mdpi.com The instrument then measures the m/z of this ion with high resolution. The experimentally determined exact mass is compared against the theoretical exact mass calculated for a proposed molecular formula. A match within a narrow tolerance window (e.g., < 5 ppm) provides strong evidence for the correct elemental composition, thereby confirming the molecular formula. nih.gov

For instance, in the characterization of various 1,2,3-triazole derivatives, HRMS has been systematically used to validate their structures after synthesis. nih.gov The technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions (isobars) and for distinguishing between isomeric structures which can sometimes be investigated through fragmentation patterns under tandem mass spectrometry conditions. mdpi.com The data obtained from HRMS, often presented as a comparison between the calculated and found mass, is a critical component in the structural proof of new chemical entities. rasayanjournal.co.insapub.org

Table 1: Example of HRMS Data Interpretation

Proposed Formula Calculated Mass (m/z) Found Mass (m/z) Error (ppm) Confirmation
C₁₁H₁₀N₄O₃ 246.0753 246.0751 -0.81 Confirmed
C₁₁H₉N₅O₅ 291.0604 291.0600 -1.37 Confirmed

Note: The data in this table is illustrative, based on typical values found in the literature for triazole derivatives, to demonstrate the principle of HRMS confirmation.

X-ray Crystallography for Solid-State Structure Determination

While HRMS confirms what a molecule is, X-ray crystallography reveals how its atoms are arranged in three-dimensional space. This powerful technique provides unequivocal proof of structure by mapping electron density within a single crystal. For derivatives of this compound, crystallographic analysis offers profound insights into their molecular geometry, conformational preferences, and the subtle forces that govern their assembly in the solid state. bohrium.comnih.gov

The experiment involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the positions of individual atoms can be determined. core.ac.uk This allows for the precise measurement of bond lengths, bond angles, and torsion angles.

X-ray crystallography provides the definitive conformation of a molecule in the solid state. For 1,2,3-triazole derivatives, this includes determining the planarity of the triazole ring and the orientation of its substituents. core.ac.uk Studies on various triazole derivatives have shown that the five-membered triazole ring is typically planar. core.ac.uk The conformation of the molecule is often described by the dihedral angles between the plane of the triazole ring and the planes of any attached substituent groups, such as phenyl rings. core.ac.ukmdpi.com

Table 2: Selected Crystallographic Data for Triazole Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref
PAMT Triclinic P-1 6.1698(3) 7.1765(1) 9.9894(3) 81.87(1) 84.97(2) 78.81(2) core.ac.uk
MAMT Triclinic P-1 5.996(1) 7.582(2) 11.143(1) 73.16(1) 89.65(2) 87.88(1) core.ac.uk

Note: PAMT and MAMT are examples of 1,2,4-triazole (B32235) derivatives, illustrating the type of data obtained from crystallographic studies.

The crystal structure is not merely a collection of individual molecules but a highly ordered three-dimensional lattice stabilized by a network of intermolecular noncovalent interactions. The hydroxypropyl group in the target compounds is particularly important as the hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, leading to strong and directional O-H···N or O-H···O interactions. nih.gov

X-ray crystallography allows for the detailed geometric characterization of these interactions. The analysis of crystal packing reveals how molecules self-assemble into supramolecular architectures, such as chains, sheets, or more complex 3D networks. nih.gov A variety of noncovalent interactions are commonly observed in the crystal structures of triazole derivatives:

Hydrogen Bonds: Classical hydrogen bonds, such as O-H···N (between the hydroxyl group and a triazole nitrogen) or N-H···N, are frequently observed and play a dominant role in the molecular assembly. core.ac.uknih.gov

π···π Stacking: The aromatic triazole ring and any attached phenyl groups can engage in π···π stacking interactions, where the electron-rich π-systems of adjacent rings overlap, contributing to crystal stability. nih.gov

C-H···π Interactions: These weaker hydrogen bonds involve a C-H bond acting as a donor and a π-system (like the triazole or a phenyl ring) acting as an acceptor. bohrium.combgu.ac.il

Computational tools like Hirshfeld surface analysis are often employed in conjunction with crystallographic data to quantitatively and qualitatively visualize and analyze these complex interaction networks. bohrium.commdpi.com This analysis helps to understand the relative importance of different types of intermolecular contacts in stabilizing the crystal structure. bgu.ac.il

Theoretical and Computational Investigations of 1 3 Hydroxypropyl 1,2,3 Triazole Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for investigating the structural and electronic properties of heterocyclic systems, including 1,2,3-triazole derivatives. irjweb.comresearchgate.net DFT calculations balance computational cost and accuracy, making them suitable for predicting molecular geometries, vibrational frequencies, and electronic characteristics. The B3LYP functional is frequently employed for such studies on triazoles. irjweb.comsci-hub.se

The flexible 3-hydroxypropyl side chain attached to the 1,2,3-triazole ring can adopt numerous conformations due to rotation around its single bonds (N1-C, C-C, and C-O). Conformational analysis is crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt.

This analysis is typically performed by systematically rotating the dihedral angles of the side chain and calculating the corresponding energy of each conformation. The results are mapped onto a potential energy surface (PES), which reveals the global and local energy minima corresponding to stable conformers, as well as the energy barriers for interconversion between them. For the 3-hydroxypropyl group, key rotations would include the N1-CH2, CH2-CH2, and CH2-OH bonds. The presence of the terminal hydroxyl group allows for the possibility of intramolecular hydrogen bonding with one of the triazole nitrogen atoms, which could significantly stabilize certain conformations.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. irjweb.com For 1-(3-hydroxypropyl)-1,2,3-triazole, this process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are negligible.

Studies on related 1,4-disubstituted 1,2,3-triazoles have established that the triazole ring itself is planar. nih.gov DFT calculations provide precise bond lengths, bond angles, and dihedral angles. The optimized geometry is essential for the accurate prediction of other properties, including the electronic structure. researchgate.net The electronic structure describes the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are critical for understanding the molecule's reactivity.

Table 1: Representative Optimized Geometrical Parameters for a 1-Substituted 1,2,3-Triazole System (Calculated at B3LYP Level)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.345N2-N1-C5108.5
N2-N31.305N1-N2-N3110.0
N3-C41.350N2-N3-C4107.0
C4-C51.380N3-C4-C5109.5
C5-N11.360C4-C5-N1105.0

Note: These values are representative of the 1,2,3-triazole core and are based on general findings for related structures. Actual values for this compound would require a specific calculation.

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized structure, a theoretical IR spectrum can be generated. These calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C-H, O-H, C-N, N=N). Comparing the theoretical spectrum with an experimental one allows for a detailed assignment of the observed absorption bands. For instance, the disappearance of characteristic alkyne and azide (B81097) signals and the appearance of new bands corresponding to the triazole ring confirm successful synthesis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). rsc.org Theoretical predictions can help in the unambiguous assignment of complex spectra, especially for distinguishing between isomers. rsc.org For this compound, calculations would predict the chemical shifts for the triazole ring protons and carbons, as well as those for the hydroxypropyl side chain, aiding in their precise assignment in experimental spectra. nih.govnih.gov

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) of a molecule to characterize chemical bonds and interatomic interactions. orientjchem.org

QTAIM analysis examines the topology of the electron density. A key element of this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. orientjchem.org Several properties at the BCP are used to define the nature of the chemical bond:

Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of shared-shell, covalent interactions) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions, like ionic bonds and hydrogen bonds). researchgate.net

For this compound, QTAIM could be used to precisely characterize the covalent bonds within the triazole ring and the side chain. Furthermore, it would be invaluable for analyzing weaker interactions, such as the potential intramolecular hydrogen bond between the hydroxyl group and a triazole nitrogen, quantifying its strength and nature. sci-hub.seorientjchem.org

Table 2: Representative QTAIM Topological Parameters for Covalent and Hydrogen Bonds

Bond TypeElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Nature of Interaction
C-C (Covalent)~0.25< 0Shared-shell
C=N (Covalent)~0.35< 0Shared-shell
O-H···N (Hydrogen Bond)~0.02> 0Closed-shell

Note: These are typical values to illustrate the application of QTAIM. An actual analysis would provide specific values for each bond in the molecule.

Molecular Orbital Analysis (HOMO-LUMO) and Related Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com

HOMO : Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack. sci-hub.se

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. nih.gov

Table 3: Representative HOMO-LUMO Energies and Chemical Reactivity Descriptors

ParameterFormulaDescription
HOMO Energy (E_HOMO)-Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO)-Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Represents the "escaping tendency" of electrons
Electrophilicity Index (ω)μ² / (2η)Quantifies the ability to accept electrons

Note: These descriptors are derived from the calculated HOMO and LUMO energies and provide a quantitative basis for predicting chemical behavior.

Compound Index

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on physicochemical descriptors and theoretical modeling)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For triazole derivatives, QSAR models are developed using various physicochemical descriptors to predict their therapeutic potential.

QSAR investigations on 1,2,4-triazole (B32235) derivatives have demonstrated the importance of specific physicochemical descriptors in modeling their biological activity. mjcce.org.mkscispace.com For instance, a study on the inhibition of Bacillus subtilis and Salmonella enteritidis by 1,2,4-triazoles highlighted the dominating role of the descriptor η in the proposed models. mjcce.org.mkscispace.com These models exhibited strong correlation coefficients (0.80–0.99) and good cross-validation Q2 values (> 0.72), indicating their reliability. mjcce.org.mkscispace.com The ratio of PRESS/SSY, ranging from 0.002 to 0.169, further affirmed the stability and predictive power of the developed QSAR models. mjcce.org.mkscispace.com

In another study focusing on 1,2,4-triazole derivatives as potent anti-Mycobacterium tuberculosis compounds, a QSAR model was developed to predict their activity. nih.gov This research underscored the significance of atomic masses and electronic distribution in influencing the antitubercular activities of these molecules. nih.gov The model indicated that the inhibitory activity of 1,2,4-triazole derivatives increases with hydrogen bonds of a specific path length. nih.gov The calculation of a large number of molecular descriptors (1876 in this case) allows for a comprehensive analysis of the structure-activity relationship. nih.gov

For 1,2,3-triazole derivatives, QSAR modeling has been applied to a series of letrozole (B1683767) analogs to understand their aromatase inhibitory activity. dergipark.org.tr This study utilized multiple linear regression (MLR) and employed a variety of quantum chemical and molecular descriptors. dergipark.org.tr The resulting MLR model showed robust internal statistics (R² = 0.982) and good predictive ability for the test set (R² pred = 0.851), suggesting that the insights gained could aid in the design of more potent aromatase inhibitors. dergipark.org.tr The fundamental principle of QSAR is that variations in the biological or physicochemical properties of compounds can be correlated with molecular descriptors that numerically represent their chemical structure. dergipark.org.tr

Table 1: Physicochemical Descriptors and Their Significance in Triazole QSAR Models

Descriptor TypeExample DescriptorSignificance in ModelReference
Electronicη (eta)Dominating role in modeling antibacterial activity. mjcce.org.mkscispace.com
ConstitutionalAtomic massesSignificant effect on antitubercular activities. nih.gov
TopologicalHydrogen bonds of path length 3Positive correlation with inhibitory activity against M. tuberculosis. nih.gov
Quantum ChemicalVariousUsed to provide numerical descriptions for aromatase inhibitory activity. dergipark.org.tr

Molecular Docking Investigations (Focus on theoretical interaction prediction with molecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding the binding compatibility between a ligand (e.g., a triazole derivative) and a biological target (e.g., a protein or enzyme). nih.gov

Molecular docking studies on 1,2,4-triazole derivatives have been conducted to elucidate their antimicrobial activity. ijper.org By docking synthetic ligands against proteins such as 1AJ0, 1JIJ, and 4ZA5, researchers can identify crucial interactions that underpin their antibacterial and antifungal effects. ijper.org The results of these studies often correlate well with experimental findings, with compounds showing high binding energies in docking also exhibiting potent antimicrobial activity. ijper.org

In the context of antifungal agents, molecular docking has been employed to study 1,2,3-triazole derivatives as inhibitors of lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. fums.ac.ir These studies reveal important interactions, such as azole-heme coordination, hydrogen bonding, and hydrophobic interactions, between the triazole derivatives and the active site of CYP51. fums.ac.ir The binding affinity, often expressed as Gibbs free energy (ΔG), is a key metric, with more negative values indicating more favorable interactions. fums.ac.ir For instance, one study identified a compound with a ΔGbind of -10.85 Kcal/mol, suggesting a strong interaction with the CYP51 active site. fums.ac.ir

Furthermore, molecular docking has been utilized to investigate the interaction of 1,2,3-triazole hybrids with DNA and fungal enzymes. nih.gov A study on 1,2,3-triazoles linked to 8-hydroxyquinoline (B1678124) showed high binding energy with DNA, with one compound exhibiting a binding energy of -8.7 kcal/mol. nih.gov The same compound also displayed a high binding energy of -9.7 kcal/mol with the fungal enzyme lanosterol 14-α-demethylase, involving hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov These theoretical predictions were consistent with the observed biological activities. nih.gov

Table 2: Examples of Molecular Docking Studies on Triazole Derivatives

Triazole Derivative ClassMolecular TargetKey Predicted InteractionsPredicted Binding EnergyReference
1,2,4-TriazolesBacterial and Fungal Proteins (1AJ0, 1JIJ, 4ZA5)Not specified in detail, but crucial for antimicrobial activity.High binding energy correlated with activity. ijper.org
1,2,3-TriazolesLanosterol 14-alpha-demethylase (CYP51)Azole-heme coordination, hydrogen bond, hydrophobic interactions.-10.85 Kcal/mol (for a lead compound). fums.ac.ir
1,2,3-Triazole HybridsDNAH-bond formation, C–H bond formation, π–π T-shaped hydrophobic interaction.-8.7 kcal/mol nih.gov
1,2,3-Triazole HybridsLanosterol 14-α-demethylaseH-bonds, electrostatic interaction, hydrophobic interaction.-9.7 kcal/mol nih.gov

Advanced Applications of 1 3 Hydroxypropyl 1,2,3 Triazole and Its Derivatives in Chemical Sciences

Supramolecular Chemistry and Coordination Ligands

The structural and electronic characteristics of 1-(3-Hydroxypropyl)-1,2,3-triazole make it an excellent component for constructing complex supramolecular assemblies and coordination ligands. The triazole ring provides multiple nitrogen atoms capable of coordinating with metal ions, while the hydroxypropyl group enhances hydrophilicity and offers an additional site for functionalization or hydrogen bonding interactions. rsc.orgfigshare.com

Design and Synthesis of Chelating Agents (e.g., PyTri-Diol for Metal Ion Separation)

A notable application of triazole-based ligands is in the separation of metal ions, a critical process in areas such as nuclear waste remediation and hydrometallurgy. nso-journal.orgscienceopen.com A prime example is the development of ligands like 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine, known as PyTri-Diol. researchgate.net This hydrophilic chelator has demonstrated remarkable efficiency and selectivity in separating trivalent actinides (An(III)) from lanthanides (Ln(III)) in simulated nuclear waste streams. researchgate.netnih.gov

The design of PyTri-Diol leverages the synergistic effect of the pyridine (B92270) and triazole nitrogen atoms for strong metal chelation, while the diol functionalities ensure its solubility in aqueous phases. nso-journal.orgnih.gov This is particularly advantageous in processes like the innovative-SANEX (Selective Actinide Extraction) process, where PyTri-Diol has been successfully used as a stripping agent to selectively recover americium and curium from an organic phase containing both actinides and lanthanides. researchgate.net The use of such CHON (containing only Carbon, Hydrogen, Oxygen, and Nitrogen atoms) ligands is a significant step towards more sustainable nuclear fuel cycles, as it avoids the generation of secondary waste streams containing sulfur or phosphorus. researchgate.net

Ligand Application Key Features Separation Performance
PyTri-DiolSelective separation of trivalent actinides from lanthanides in nuclear waste.Hydrophilic, CHON-compliant, strong chelating agent.Achieved ≥99.9% recovery of americium and curium with high decontamination factors. researchgate.net
PTEH (PyTri-ethyl-hexyl)Lipophilic extractant for actinide separation.High selectivity for Am(III) over Eu(III) at higher nitric acid concentrations.Separation factors for Am(III)/Eu(III) can exceed 80. nih.gov

Research has shown that PyTri-Diol exhibits excellent radiolytic stability, a crucial property for ligands used in highly radioactive environments. nih.govpolimi.it Studies on the radiolytic degradation of hydrophilic PyTri ligands have confirmed their robustness, further recommending their implementation in future partitioning processes. polimi.it

Formation of Metal-Organic Complexes and Their Structural Characterization

The coordination chemistry of 1,2,3-triazole derivatives is rich and varied, with the triazole ring capable of binding to metal centers in several modes. rsc.orgresearchgate.net The specific coordination is influenced by the substituents on the triazole ring and the nature of the metal ion. nih.gov The this compound ligand and its derivatives can form mononuclear or polynuclear complexes with a range of transition metals. rsc.orgwvu.edu

The synthesis of these metal-organic complexes often utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create the triazole ligand framework. nih.govorganic-chemistry.org Subsequent reaction with metal precursors yields the desired complexes. nih.gov

Interconversion of Coordination Complexes via Mechanochemical Means

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solution-based synthesis. nih.gov This approach has been successfully applied to the synthesis of 1,2,3-triazole derivatives and their coordination complexes. nih.govbenthamdirect.com Ball milling, a common mechanochemical technique, can drive reactions by bringing reactants into close contact and providing the necessary energy for bond formation. nih.govnih.gov

Interestingly, mechanochemistry can also be employed to induce the interconversion of coordination complexes. This process can involve changes in the coordination mode of the ligand, the geometry of the metal center, or even the disassembly and reassembly of the entire complex. The ability to control these transformations through mechanical force opens up new possibilities for creating dynamic materials and switches. While the mechanochemical cyclo-reversion of 1,2,3-triazoles has been explored, the application of these techniques to the interconversion of their coordination complexes is an emerging area of research. nih.gov

Materials Science Applications

The unique properties of the 1,2,3-triazole ring, such as its large dipole moment and ability to form hydrogen bonds, make it a valuable component in the design of advanced materials. nih.gov Polymers and ionic liquids incorporating the this compound motif exhibit tailored functionalities and properties.

Development of Functional Polymers and Frameworks

Polymers containing 1,2,3-triazole units in their backbone are gaining attention as new functional materials. nih.gov These "polytriazoles" can be synthesized through the polymerization of monomers containing both azide (B81097) and alkyne functionalities or by the step-growth polymerization of diazide and dialkyne monomers. nih.gov The resulting polymers often exhibit high thermal stability and can be designed to have specific solubilities and mechanical properties. nih.govrsc.org

The inclusion of the 1-(3-hydroxypropyl) group can enhance the solubility of these polymers in common organic solvents, which is often a challenge for dense 1,2,3-triazole polymers. nih.gov Furthermore, the hydroxyl groups provide sites for post-polymerization modification, allowing for the introduction of other functional groups and the tuning of the polymer's properties for specific applications. These functional polymers have potential uses in areas such as drug delivery, coatings, and as components of metal-organic frameworks (MOFs). researchgate.net

Synthesis and Characterization of 1,2,3-Triazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green solvents" and functional materials due to their low vapor pressure, high thermal stability, and tunable properties. researchgate.netumich.edu 1,2,3-Triazolium-based ILs represent a versatile class of these materials. researchgate.netresearchgate.net

The synthesis of these ILs typically involves a two-step process:

"Click" Reaction: A copper-catalyzed cycloaddition between an azide and an alkyne, such as a derivative of 3-azidopropan-1-ol (B1278768) and an appropriate alkyne, forms the 1,4-disubstituted 1,2,3-triazole core. researchgate.netnih.gov

Alkylation: The subsequent alkylation of the triazole ring yields the 1,3,4-trisubstituted 1,2,3-triazolium salt. researchgate.netnih.gov The anion of the IL can be easily exchanged through salt metathesis, allowing for fine-tuning of the IL's properties. researchgate.netrsc.org

The presence of the hydroxypropyl group on the triazolium cation can influence the IL's physical and chemical properties, such as its viscosity, thermal stability, and miscibility with other solvents. rsc.orgbohrium.com These functionalized ILs can be designed as "task-specific ionic liquids" with applications in catalysis, as electrolytes, and as supports for chiral auxiliaries in asymmetric synthesis. researchgate.netnih.govnih.gov

Ionic Liquid Type Synthesis Method Key Properties Potential Applications
1,2,3-Triazolium-based ILsTwo-step: Cu-catalyzed click reaction followed by alkylation. researchgate.netnih.govTunable polarity, high thermal stability, low vapor pressure. researchgate.netrsc.orgSolvents, catalysts, electrolytes, supports for asymmetric synthesis. researchgate.netnih.govnih.gov
Protic 1,2,3-Triazolium ILsAcid-base neutralization. bohrium.comCan exhibit high acidity. bohrium.comElectrolytes in fuel cells. bohrium.com
Chiral 1,2,3-Triazolium ILsSynthesized from chiral precursors like isosorbide. rsc.orgStereochemistry can significantly influence ionic conductivity. rsc.orgChiral solvents and catalysts.

Catalysis

The unique structural and electronic features of the 1,2,3-triazole ring, particularly when functionalized with a hydroxypropyl group, render it a promising candidate for various catalytic applications. These applications can be broadly categorized into its role as an organocatalyst and as a ligand in metal-catalyzed transformations.

Organocatalytic Roles of Triazole Moieties

The 1,2,3-triazole ring possesses distinct electronic characteristics that enable it to participate in organocatalysis. A key feature is the polarized C5-H bond within the triazole ring, which allows it to act as a hydrogen-bond donor. nih.gov This capability is fundamental to its function in supramolecular organocatalysis, where it can activate substrates through non-covalent interactions. nih.gov

The presence of the three nitrogen atoms in the ring creates an electron-rich system, which also allows the triazole to serve as a hydrogen-bond acceptor. This dual hydrogen-bonding capability is crucial for the assembly of catalytically active species and for the stabilization of transition states in a variety of organic reactions. While specific studies detailing the organocatalytic activity of this compound are still emerging, the foundational principles of triazole-based organocatalysis are well-established. For instance, novel atropisomeric triazole-containing organocatalysts have been explored, demonstrating the potential for creating chiral environments for asymmetric transformations. bham.ac.uk The development of organocatalytic routes for the synthesis of substituted 1,2,3-triazoles highlights the growing interest in this area, focusing on aspects like high regioselectivity and broad substrate scope. researchgate.net The use of biodegradable and environmentally friendly organocatalysts, such as those based on amino acids, for the synthesis of triazole derivatives further underscores the green chemistry principles associated with this class of catalysts. benthamscience.com

The hydroxypropyl group in this compound can play a significant role by providing an additional site for hydrogen bonding, potentially enhancing the solubility and catalytic activity of the molecule. This hydroxyl group can also be a site for further modification to tune the steric and electronic properties of the catalyst.

Applications as Ligands in Metal-Catalyzed Transformations

The 1,2,3-triazole moiety is an excellent ligand for a variety of transition metals, a property that has been extensively exploited in catalysis. The nitrogen atoms of the triazole ring can coordinate to metal centers, and the C5 position can be deprotonated to form 1,2,3-triazolylidenes, which are a class of N-heterocyclic carbenes (NHCs). These triazolylidene-metal complexes have shown remarkable catalytic activity in a range of transformations. rsc.org

The this compound can act as a versatile ligand in several ways. The nitrogen atoms can directly coordinate to a metal, or the hydroxyl group of the propyl chain can coordinate to the metal center, forming a chelate complex. This chelation can enhance the stability and influence the reactivity of the metal catalyst. A closely related compound, 4-Hydroxymethyl-1-(3-hydroxypropyl)-1,2,3-triazole, has been synthesized, indicating the feasibility of creating such functionalized triazoles. nih.gov

Derivatives of 1,2,3-triazoles are widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the cornerstone of click chemistry. nih.govmdpi.com The triazole product itself can act as a ligand to stabilize the copper catalyst. Furthermore, triazole-based ligands have been instrumental in other metal-catalyzed reactions, including palladium-catalyzed C-H bond functionalization and ruthenium-catalyzed reactions. researchgate.netorganic-chemistry.org The ability of the triazole to act as a directing group in C-H activation reactions is a particularly powerful tool for the synthesis of complex molecules. researchgate.net

The application of first-row transition metal complexes with 1,2,3-triazolylidene ligands is a rapidly growing field, with demonstrated applications in homogeneous catalysis. rsc.org The strong donor properties of these ligands can significantly impact the electronic environment of the metal center, leading to enhanced catalytic performance. The synthesis of β-hydroxy-1,2,3-triazoles through Cu(II)-catalyzed processes further highlights the synergy between the triazole core and metal catalysis. mdpi.com

Below is a table summarizing the catalytic applications of 1,2,3-triazole derivatives, which provides a framework for the potential applications of this compound.

Catalytic Application Role of Triazole Derivative Metal (if applicable) Reaction Type Reference
OrganocatalysisHydrogen-bond donor/acceptorN/ASupramolecular catalysis, Asymmetric synthesis nih.govbham.ac.uk
Metal-Ligand ComplexN-heterocyclic carbene (NHC) ligandFirst-row transition metals (e.g., Cu, Fe)Homogeneous catalysis rsc.org
Metal-Ligand ComplexDirecting groupPd, RuC-H bond functionalization researchgate.netorganic-chemistry.org
In-situ LigandStabilizing ligand for catalystCuAzide-alkyne cycloaddition (Click Chemistry) nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Green and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comresearchgate.net This method is celebrated for its reliability, wide scope, and mild reaction conditions, often proceeding in environmentally benign solvents like water. researchgate.netpreprints.org

Future research will likely focus on refining these methods for the synthesis of 1-(3-Hydroxypropyl)-1,2,3-triazole and its derivatives. Key areas of development include:

Catalyst Optimization: While copper is effective, research is ongoing to lower catalyst loading, increase turnover numbers, and develop more robust catalysts that are resistant to oxygen and compatible with a wider range of functional groups. mdpi.comnih.gov For instance, the synthesis of a related compound, N-(4-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide, was achieved with just 1 mol% of the CuBr(PPh₃)₃ catalyst in a tert-BuOH:H₂O mixture, demonstrating the potential for highly efficient, low-catalyst-load reactions. mdpi.com

Metal-Free Synthesis: To further enhance the green credentials of triazole synthesis, metal-free approaches are a major goal. Organocatalytic 1,3-dipolar cycloaddition reactions, which avoid the need for potentially toxic metal catalysts, are an emerging area of interest. nih.gov

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation (a "one-pot" reaction) improves efficiency and reduces waste. Future methodologies will likely focus on three-component reactions where an alkyl halide, sodium azide (B81097), and a terminal alkyne react in a single vessel to produce the desired triazole. nih.govnih.gov Ultrasound-assisted synthesis has also been shown to accelerate these reactions. nih.gov

Table 1: Comparison of Synthetic Approaches for 1,2,3-Triazoles

MethodologyCatalyst/ConditionsAdvantagesFuture Research Goal for this compound
Huisgen Cycloaddition Thermal conditionsNo metal catalystImprove regioselectivity and reduce high temperatures required. frontiersin.org
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I) source (e.g., CuSO₄/Sodium Ascorbate)High yield, high regioselectivity, mild conditions, wide scope. mdpi.comDevelop next-generation catalysts with higher efficiency and lower environmental impact. mdpi.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ruthenium complexesYields the 1,5-disubstituted regioisomer.Explore RuAAC for novel derivatives of this compound.
Metal-Free Cycloaddition Organocatalysts, Strain-promotionAvoids metal contamination. nih.govDesign specific organocatalysts for the synthesis of hydroxy-functionalized triazoles.
Ultrasound-Assisted Synthesis Ultrasound irradiationShorter reaction times, increased yields. nih.govmdpi.comOptimize ultrasonic parameters for the clean and rapid synthesis of the target compound.

Exploration of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like ¹H and ¹³C NMR are routinely used, a deeper understanding of the structure and dynamics of this compound requires more advanced techniques. For example, the characterization of a derivative confirmed the key structural features, with the triazole proton appearing at 8.19 ppm in the ¹H NMR spectrum and the triazole carbons at 142.7 and 124.5 ppm in the ¹³C NMR spectrum. mdpi.com

Future research will employ more sophisticated methods to probe its structure and interactions:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. 2D NMR studies have been effectively used to determine the precise orientation of other triazole compounds when they form inclusion complexes. nih.gov

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the compound's three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com Further studies could use tandem mass spectrometry (MS/MS) to investigate fragmentation patterns, providing additional structural information.

Fluorescence and UV-Vis Spectroscopy: These techniques are valuable for studying the compound's interaction with biological macromolecules like proteins or DNA. nih.govnih.gov By observing changes in absorption or fluorescence spectra upon binding, researchers can calculate binding constants and understand the nature of these interactions. nih.govnih.gov

Table 2: Spectroscopic Data for the this compound Moiety in a Derivative

NucleusChemical Shift (ppm)Key Structural Assignment
¹H NMR 8.19Proton on the triazole ring (C-H)
4.68Hydroxyl proton of the propyl group (-OH)
4.42Methylene (B1212753) group attached to the triazole nitrogen (N-CH₂)
1.98Central methylene group of the propyl chain (-CH₂-)
¹³C NMR 142.7Carbon of the triazole ring (=C-N)
124.5Carbon of the triazole ring (=C-H)
57.4Methylene group bearing the hydroxyl function (-CH₂-OH)
46.7Methylene group attached to the triazole nitrogen (N-CH₂)
32.9Central methylene group of the propyl chain (-CH₂-)
Data derived from N-(4-((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide. mdpi.com

Integrated Computational and Experimental Approaches for Deeper Understanding

The synergy between computational chemistry and experimental work provides insights that neither can achieve alone. For 1,2,3-triazole systems, computational studies are used to predict structure, spectra, and reactivity, which can then be verified in the lab. nih.gov

Future research on this compound will increasingly integrate these approaches:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict NMR and vibrational spectra, and analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net

Molecular Docking: To explore potential biological applications, molecular docking simulations can predict how this compound might bind to the active site of a protein or enzyme. preprints.orgnih.gov This allows for the rational design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or larger biological systems. nih.gov These simulations can reveal, for instance, whether hydrophobic interactions or hydrogen bonds are dominant in a binding event. nih.gov

Investigation of New Chemical Reactivity Pathways and Transformations

The 1,2,3-triazole ring is generally considered stable, but it can participate in specific chemical reactions. mdpi.comwikipedia.org The hydroxypropyl side chain also offers a key site for further chemical modification.

Emerging research will focus on exploring these reactive pathways:

Functionalization of the Hydroxyl Group: The primary alcohol on the propyl chain is a prime target for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These transformations would create a library of new derivatives with potentially different physical, chemical, and biological properties.

N-Alkylation and N-Arylation: While the compound is already N-substituted, further reactions at the other nitrogen atoms of the triazole ring can lead to the formation of triazolium salts. These ionic liquids or precursors to N-heterocyclic carbenes are of significant interest in catalysis and materials science.

Ring-Chain Tautomerism and Rearrangements: Certain substituted triazoles can undergo rearrangements like the Dimroth rearrangement, where ring atoms and substituents exchange places. wikipedia.org Investigating the conditions under which this compound might undergo such transformations could open up new synthetic routes to novel heterocyclic structures.

Cycloadditions and Metal-Catalyzed Cross-Coupling: Although the triazole ring is aromatic, exploring its participation in further cycloaddition reactions or developing methods for C-H activation and cross-coupling at the triazole C-H bond are advanced research avenues that could dramatically increase its synthetic utility.

Q & A

Q. What are the most reliable synthetic routes for 1-(3-Hydroxypropyl)-1,2,3-triazole?

The primary method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." Key steps include:

  • Reacting terminal alkynes (e.g., propargyl alcohol derivatives) with azides (e.g., 3-azido-1-propanol) under Cu(I) catalysis (e.g., CuSO₄/ascorbate) .
  • Reaction conditions : Room temperature, aqueous/organic solvent mixtures (e.g., tert-butanol:water), with yields >80% achievable .
  • Post-synthesis purification : Use ammonia washes to remove residual copper, though incomplete removal may cause paramagnetic interference in NMR .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)Reference
CuAAC (standard)CuSO₄/ascorbate80–9095
Magnetic γFe₂O₃@Sh@Cu₂OSolid-phase Cu85–9298

Q. How is the structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR identifies substituent positions and confirms regioselectivity (1,4- vs. 1,5-disubstitution). Paramagnetic copper traces may broaden signals; use deuterated chloroform (CDCl₃) for clarity .
  • X-ray Crystallography : Resolves bond angles/lengths (e.g., N–N bond distances ~1.34 Å in triazole rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₅H₉N₃O: 128.0822) .

Q. What are the common applications in academic research?

  • Drug Discovery : Serves as a scaffold for bioactive molecules (e.g., anti-inflammatory or anticancer agents via triazole-phthalimide hybrids) .
  • Material Science : Functionalizes polymers or nanoparticles via triazole’s stability and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can copper removal be optimized post-synthesis to avoid NMR interference?

  • Ammonia Wash Protocol : Stir the crude product in 10% NH₃ solution (3×10 mL) to chelate Cu(I), followed by silica gel chromatography .
  • Alternative Catalysts : Use magnetic γFe₂O₃@Sh@Cu₂O , which minimizes Cu leaching and simplifies separation via external magnets, reducing residual metal to <0.1 ppm .
  • Validation : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies residual copper .

Q. How to address contradictory bioactivity data across studies?

Contradictions often arise from:

  • Impurity Profiles : Residual solvents or copper may skew bioassays. Use HPLC (>99% purity) and ICP-MS for quality control .
  • Assay Conditions : Varying cell lines or dose ranges (e.g., 1–100 µM) impact results. Standardize using dose-response curves (IC₅₀ calculations) .
  • Target Specificity : Perform kinase profiling or molecular docking to identify off-target interactions .

Q. Table 2: Bioactivity Data Comparison

DerivativeAssay ModelIC₅₀ (µM)Reference
Triazole-phthalimideRAW264.7 macrophages15.2
Adamantyl-triazoleHeLa cells8.7

Q. What advanced techniques elucidate thermal stability and degradation pathways?

  • Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 120–125°C) and phase transitions .
  • Thermogravimetric Analysis (TGA) : Quantifies decomposition onset (~200°C) and residue formation .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products (e.g., propylene oxide) under pyrolysis .

Q. How to design derivatives with enhanced metabolic stability?

  • Lipophilicity Optimization : Introduce adamantyl or cyclopropyl groups to improve membrane permeability (logP >2.5) .
  • Metabolite Prediction : Use in vitro microsomal assays (e.g., human liver microsomes) to identify oxidation hotspots (e.g., hydroxylation at C3) .
  • Pro-drug Strategies : Mask the hydroxypropyl group with acetyl or PEGylated moieties for sustained release .

Key Research Gaps

  • Mechanistic Studies : Limited data on intracellular targets (e.g., kinase inhibition vs. DNA intercalation) .
  • Toxicity Profiles : Long-term cytotoxicity and organ-specific effects require in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.